2-(3-cyanophenyl)-3-methylbutanoic acid
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Overview
Description
2-(3-cyanophenyl)-3-methylbutanoic acid is an organic compound characterized by a cyanophenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyanophenyl)-3-methylbutanoic acid typically involves the reaction of 3-cyanobenzaldehyde with isobutyric acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:
Step 1: 3-cyanobenzaldehyde is reacted with isobutyric acid in the presence of a base.
Step 2: The reaction mixture is heated to promote the formation of this compound.
Step 3: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyanophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The cyanophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(3-cyanophenyl)-3-methylbutanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-cyanophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with enzymes and receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-cyanophenylacetic acid
- 3-cyanophenylpropanoic acid
- 3-cyanophenylbutanoic acid
Uniqueness
2-(3-cyanophenyl)-3-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group on the butanoic acid backbone differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
CAS No. |
1251376-63-2 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
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